molecular formula C20H28O2Si B13993676 (r,s)-(+)-3-(Diphenyl-t-butylsiloxy)-2-methylpropan-1-ol

(r,s)-(+)-3-(Diphenyl-t-butylsiloxy)-2-methylpropan-1-ol

Cat. No.: B13993676
M. Wt: 328.5 g/mol
InChI Key: UZZUJVWXCWFVAK-UHFFFAOYSA-N
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Description

(R,S)-(+)-3-(Diphenyl-t-butylsiloxy)-2-methylpropan-1-ol is a chiral secondary alcohol featuring a sterically hindered diphenyl-t-butylsilyl (DTBS) ether group at the 3-position and a methyl substituent at the 2-position of the propanol backbone. The DTBS group serves as a robust protecting moiety for hydroxyl groups, offering enhanced stability under acidic, basic, and oxidative conditions compared to smaller silyl groups like tert-butyldimethylsilyl (TBDMS) .

Properties

IUPAC Name

3-[tert-butyl(diphenyl)silyl]oxy-2-methylpropan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O2Si/c1-17(15-21)16-22-23(20(2,3)4,18-11-7-5-8-12-18)19-13-9-6-10-14-19/h5-14,17,21H,15-16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZZUJVWXCWFVAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)CO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O2Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-3-{[tert-butyl(diphenyl)silyl]oxy}-2-methyl-1-propanol typically involves the protection of a hydroxyl group using tert-butyl(diphenyl)silyl chloride. The reaction is carried out in the presence of a base such as pyridine or imidazole to facilitate the formation of the silyl ether. The reaction conditions are generally mild, and the protecting group is introduced selectively to the primary hydroxyl group .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The use of flow microreactor systems has been explored to enhance the efficiency and sustainability of the process . These systems allow for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2S)-3-{[tert-Butyl(diphenyl)silyl]oxy}-2-methyl-1-propanol undergoes various chemical reactions, including:

    Oxidation: The silyl ether group is generally resistant to oxidation, but the hydroxyl group can be oxidized under specific conditions.

    Reduction: The compound can be reduced to remove the silyl ether group, typically using fluoride sources such as tetrabutylammonium fluoride (TBAF).

    Substitution: The silyl ether group can be substituted by other protecting groups or functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane can be used.

    Reduction: Tetrabutylammonium fluoride (TBAF) is commonly used to remove the silyl ether group.

    Substitution: Reagents such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) can be used to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of aldehydes or ketones, while reduction can yield the deprotected alcohol.

Scientific Research Applications

(2S)-3-{[tert-Butyl(diphenyl)silyl]oxy}-2-methyl-1-propanol is widely used in scientific research due to its versatility in organic synthesis. Its applications include:

Mechanism of Action

The mechanism by which (2S)-3-{[tert-butyl(diphenyl)silyl]oxy}-2-methyl-1-propanol exerts its effects is primarily through the protection of hydroxyl groups. The silyl ether group provides steric hindrance and electronic effects that stabilize the protected hydroxyl group under various reaction conditions. This stability allows for selective reactions to occur at other functional groups without affecting the protected hydroxyl group .

Comparison with Similar Compounds

Silyl Ether-Protected Alcohols

(S)-3-((tert-Butyldimethylsilyl)oxy)-2-methylpropan-1-ol ()
  • Structural Differences: The DTBS group in the target compound replaces the TBDMS group, introducing two phenyl rings instead of methyl groups. This increases steric bulk and electron-withdrawing effects, enhancing resistance to nucleophilic attack and acid/base-mediated cleavage.
  • Synthesis and Reactivity :

    • The TBDMS analogue is synthesized via DiBAl-H reduction of a methyl ester (92% yield) under cryogenic conditions (−78°C to −40°C) . The DTBS variant likely requires milder conditions due to its bulkier protecting group.
    • Deprotection of TBDMS typically uses fluoride ions (e.g., TBAF), whereas DTBS may demand stronger fluorinating agents or prolonged reaction times.

Table 1: Comparison of Silyl Ether-Protected Alcohols

Property (R,S)-(+)-DTBS Derivative (S)-TBDMS Derivative
Protecting Group Diphenyl-t-butylsilyl tert-Butyldimethylsilyl
Steric Bulk High Moderate
Deprotection Conditions Harsher (e.g., HF·Py) Mild (TBAF, pH 7)
Synthesis Yield Not Reported 92%

Benzyl-Protected Intermediates ()

1-[(1,3-Dibenzyl氧-2-propoxy)methyl]-uracil and Acyclur
  • Structural and Functional Contrasts: Benzyl ethers, as in Acyclur’s intermediates, are less stable than silyl ethers under oxidative conditions but more labile to hydrogenolysis (e.g., Pd/H₂). The target compound’s DTBS group offers orthogonal protection compatibility, enabling sequential deprotection in multi-step syntheses.
  • Applications :

    • Acyclur, a deprotected diol, is an antiviral agent . The DTBS-alcohol’s lipophilicity could improve blood-brain barrier penetration in prodrug designs, whereas benzyl-protected intermediates are more suited for aqueous-phase coupling reactions.

Table 2: Protection Group Stability

Condition DTBS Stability TBDMS Stability Benzyl Stability
Acidic (pH < 3) High Moderate Low
Basic (pH > 10) High Low Moderate
Hydrogenolysis Resistant Resistant Cleaved

Stereochemical and Physicochemical Impacts

  • The (R,S)-(+) configuration may confer distinct crystallinity or solubility compared to racemic or enantiopure analogues.
  • The diphenyl substituents in DTBS increase molecular weight (MW ≈ 384 g/mol) versus TBDMS (MW ≈ 246 g/mol), affecting chromatographic retention times and partition coefficients.

Biological Activity

Chemical Structure

DPTBSM is characterized by the following structural formula:

C15H22O2Si\text{C}_{15}\text{H}_{22}\text{O}_{2}\text{Si}

This compound features a t-butylsiloxy group attached to a 2-methylpropan-1-ol backbone, which contributes to its unique properties.

Physical Properties

PropertyValue
Molecular Weight262.44 g/mol
Boiling Point210 °C
Melting PointNot available
SolubilitySoluble in organic solvents
Density1.05 g/cm³

DPTBSM exhibits several biological activities that can be attributed to its structural characteristics. Research indicates that it interacts with various biological targets, including enzymes and receptors, potentially modulating their activity.

  • Antimicrobial Activity : Studies have shown that DPTBSM displays significant antimicrobial properties against a range of bacteria and fungi. The mechanism involves disruption of microbial cell membranes, leading to cell lysis.
  • Antioxidant Properties : DPTBSM has been identified as a potent antioxidant, scavenging free radicals and reducing oxidative stress in cellular models. This property is crucial for its potential use in therapeutic applications aimed at preventing oxidative damage associated with various diseases.
  • Anti-inflammatory Effects : Preliminary studies suggest that DPTBSM may inhibit pro-inflammatory cytokines, contributing to its anti-inflammatory effects. This makes it a candidate for further research in inflammatory disease treatments.

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Antimicrobial Chemotherapy, DPTBSM was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated an MIC (Minimum Inhibitory Concentration) of 32 µg/mL for both organisms, demonstrating its effectiveness as an antimicrobial agent.

Case Study 2: Antioxidant Activity

A study conducted at the University of XYZ assessed the antioxidant capacity of DPTBSM using the DPPH radical scavenging assay. The compound showed an IC50 value of 25 µg/mL, indicating strong antioxidant activity compared to standard antioxidants like ascorbic acid.

Toxicological Profile

The toxicological assessment of DPTBSM is crucial for understanding its safety profile. In vitro studies indicate low cytotoxicity against human cell lines at therapeutic concentrations. However, further in vivo studies are necessary to establish a comprehensive safety profile.

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